[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate
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Overview
Description
[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate typically involves the reaction of methyl isothiocyanate with 3-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the thiocarbamate and dithiocarbamate functional groups, which can form stable complexes with metal ions and other cofactors .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the dithiocarbamate functionality.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Contains a carbamate group but differs in the overall structure and functional groups.
Uniqueness
[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate is unique due to its combination of thiocarbamate and dithiocarbamate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H20N2S4 |
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Molecular Weight |
392.6 g/mol |
IUPAC Name |
[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C18H20N2S4/c1-13-7-5-9-15(11-13)19(3)17(21)23-24-18(22)20(4)16-10-6-8-14(2)12-16/h5-12H,1-4H3 |
InChI Key |
INAVZCOSJPPBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)SSC(=S)N(C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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